6-oxa-2-azaspiro[3.4]octane trifluoroacetate
Description
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Properties
CAS No. |
1820712-05-7 |
|---|---|
Molecular Formula |
C8H12F3NO3 |
Molecular Weight |
227.18 g/mol |
IUPAC Name |
6-oxa-2-azaspiro[3.4]octane;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H11NO.C2HF3O2/c1-2-8-5-6(1)3-7-4-6;3-2(4,5)1(6)7/h7H,1-5H2;(H,6,7) |
InChI Key |
ZIYJFDCXZXHAHV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC12CNC2.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Structural Significance and Classification of Spirocyclic Systems in Organic Chemistry
Spirocyclic systems, or spiro compounds, are a class of molecules distinguished by a unique structural feature: two or more rings are linked by a single, common atom known as the spiro atom. tandfonline.comwikipedia.orgtandfonline.com This single point of connection differentiates them from fused ring systems, which share two adjacent atoms, and bridged ring systems, which share two non-adjacent atoms. The spiro atom is typically a quaternary carbon, leading to a rigid, three-dimensional molecular geometry. tandfonline.com
Spiro compounds can be broadly classified based on the composition of their rings:
Carbocyclic spiro compounds: Both rings are composed entirely of carbon atoms. wikipedia.org
Heterocyclic spiro compounds: One or more rings contain at least one atom other than carbon, such as oxygen, nitrogen, or sulfur. wikipedia.org
The defining characteristic of spirocycles is their inherent three-dimensionality. tandfonline.comrsc.org Unlike the planar structures often associated with aromatic compounds, the rings in a spirocycle are typically oriented in different planes. This spatial arrangement allows for the precise positioning of functional groups in three-dimensional space, which is a significant advantage in designing molecules that can interact effectively with complex biological targets like proteins and enzymes. tandfonline.comresearchgate.net This structural rigidity can lock a molecule into a specific conformation, which can lead to improved efficacy and selectivity. tandfonline.com
Overview of Azaspirocyclic Scaffolds As Integral Motifs in Chemical Design
Azaspirocyclic scaffolds are a subset of heterocyclic spiro compounds that incorporate one or more nitrogen atoms within their ring structures. These motifs are considered "privileged scaffolds" in medicinal chemistry, meaning they are molecular frameworks that are capable of binding to multiple biological targets. rsc.org The inclusion of nitrogen atoms often imparts favorable properties, such as increased basicity and the potential for hydrogen bonding, which are crucial for molecular recognition and binding affinity.
The use of azaspirocyclic scaffolds has become a key strategy for improving the drug-like properties of potential therapeutic agents. tandfonline.com Shifting from planar aromatic structures to more saturated, three-dimensional spirocycles (a concept often referred to as "escaping from flatland") generally correlates with improved physicochemical and pharmacokinetic profiles. tandfonline.combldpharm.com For instance, azaspirocycles have been shown to enhance aqueous solubility, decrease lipophilicity, and improve metabolic stability when compared to their non-spirocyclic counterparts like piperazines and morpholines. tandfonline.com The 2,6-diazaspiro[3.4]octane core, a related structure, has recently appeared frequently in compounds with diverse biological activities, highlighting the value of this scaffold class. mdpi.com
Rationale for Investigating the 6 Oxa 2 Azaspiro 3.4 Octane Core
The 6-oxa-2-azaspiro[3.4]octane core is a specific heterocyclic scaffold that joins a five-membered tetrahydrofuran (B95107) ring and a four-membered azetidine (B1206935) ring through a common spiro carbon atom. This particular combination is of significant interest to medicinal chemists for several reasons. It serves as a versatile and novel building block for constructing more complex molecules. nbinno.comresearchgate.net
This scaffold can be considered a bioisostere for commonly used motifs in drug discovery, such as morpholine (B109124) and piperazine (B1678402). Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. By replacing a common fragment with the rigid, three-dimensional 6-oxa-2-azaspiro[3.4]octane core, chemists can explore new chemical space, potentially leading to novel intellectual property and overcoming challenges associated with existing drug classes. researchgate.net For example, 2-Oxa-6-azaspiro[3.4]octane has been used in the preparation of derivatives that show inhibitory activity against the epidermal growth factor receptor (EGFR), a key target in cancer therapy. fishersci.com The development of scalable and efficient synthetic routes to access such novel spirocycles is an active area of research. researchgate.net
The Role and Utility of the Trifluoroacetate Counterion in Synthetic Chemistry and Handling of Amine Containing Compounds
The "trifluoroacetate" portion of the compound's name indicates that it is a salt. The basic nitrogen atom in the azetidine (B1206935) ring of the 6-oxa-2-azaspiro[3.4]octane core is protonated, and the trifluoroacetate (B77799) anion (CF₃COO⁻) serves as the corresponding counterion. This salt formation is often a deliberate and useful consequence of the synthetic process.
Trifluoroacetic acid (TFA) is a strong acid that is widely used in organic synthesis, particularly in solid-phase peptide synthesis (SPPS). mdpi.comgenscript.comnih.gov In SPPS, TFA is commonly employed as a cleavage agent to release the synthesized peptide from its solid support resin. nih.gov It is also used as an ion-pairing reagent during purification by reverse-phase high-performance liquid chromatography (RP-HPLC). nih.gov
For amine-containing compounds like 6-oxa-2-azaspiro[3.4]octane, which may be oils or difficult to handle in their "free base" form, conversion to a salt can be highly advantageous. The resulting trifluoroacetate salt is often a stable, crystalline solid that is easier to handle, weigh, and store. The formation of the TFA salt can also improve the compound's solubility in certain solvents. While beneficial for synthesis and handling, the presence of the trifluoroacetate counterion can sometimes interfere with biological assays or alter the secondary structure of peptides. mdpi.comgenscript.comtoxicdocs.org Therefore, in some applications, it may be necessary to exchange the trifluoroacetate for a more biologically compatible counterion, such as chloride. nih.gov
Scope and Contemporary Research Trajectories Pertaining to 6 Oxa 2 Azaspiro 3.4 Octane Trifluoroacetate
Retrosynthetic Analysis of the 6-Oxa-2-azaspiro[3.4]octane Scaffold
A retrosynthetic analysis of the 6-oxa-2-azaspiro[3.4]octane scaffold suggests several logical disconnections. The primary approaches involve either constructing one ring onto a pre-existing second ring (annulation) or forming one of the rings through a cycloaddition reaction.
One common retrosynthetic pathway involves disconnecting the azetidine (B1206935) ring. This can be envisioned via an intramolecular nucleophilic substitution, breaking a C-N bond and a C-C bond, leading back to a functionalized tetrahydrofuran (B95107) precursor. For instance, a key precursor could be a 3-substituted tetrahydrofuran bearing both a nucleophilic amine and an electrophilic carbon center appropriately positioned for cyclization.
Alternatively, a disconnection across the tetrahydrofuran ring can be considered. This approach might start from a functionalized azetidine derivative. For example, a tandem conjugate addition-Dieckmann cyclization strategy suggests a retrosynthetic break that leads to an α,β-unsaturated ester and methyl glycolate (B3277807), pointing to a convergent synthesis strategy. lookchem.com
A third approach involves disconnecting bonds adjacent to the spirocyclic carbon, which is characteristic of cycloaddition strategies. For example, a [3+2] cycloaddition would disconnect the tetrahydrofuran ring to an azomethine ylide and a dipolarophile, such as an exocyclic methylene (B1212753) tetrahydrofuran.
Direct Synthesis Routes to the 6-Oxa-2-azaspiro[3.4]octane Core
Several direct synthetic routes have been developed to access the 6-oxa-2-azaspiro[3.4]octane core and its analogues, primarily through cycloaddition and annulation strategies.
Cycloaddition reactions are powerful tools for constructing heterocyclic rings with high efficiency. While direct [2+3] cycloadditions typically form five-membered rings, related strategies can be employed to build the spiro[3.4]octane system. For instance, the synthesis of the isomeric 2-oxa-6-azaspiro[3.4]octane has been achieved through a [3+2] cycloaddition pathway, highlighting the utility of this approach for related scaffolds. researchgate.netresearchgate.net
For the formation of the four-membered azetidine ring, the Kinugasa reaction, a copper-catalyzed cycloaddition of a nitrone and a terminal alkyne, is a relevant strategy. This reaction initially forms a β-lactam (an azetidin-2-one), which is a close analogue and potential precursor to the saturated azetidine ring. This methodology has been successfully applied to the asymmetric synthesis of 8-methylene-2,6-diazaspiro[3.4]octane-1,5-diones, demonstrating its applicability to the construction of spiro-fused azetidine rings. rsc.org
Annulation, the process of building a new ring onto an existing one, is a cornerstone of spirocycle synthesis. Strategies have been developed that involve either the annulation of the five-membered tetrahydrofuran ring or the four-membered azetidine ring. rsc.org
Cyclopentane (B165970) Ring Annulation: A notable strategy for constructing oxa-azaspiro[3.4]octanes involves a tandem conjugate addition-Dieckmann cyclization. lookchem.com In this approach, an α,β-unsaturated ester serves as the starting point. Conjugate addition of methyl glycolate followed by an intramolecular Dieckmann condensation constructs the five-membered tetrahydrofuranone ring onto the precursor, thereby forming the spirocyclic core. The resulting ketoester can be further manipulated, for example, through Krapcho decarboxylation to yield the corresponding ketone, which can then be converted to other functional groups. lookchem.com
| Precursor 1 | Precursor 2 | Key Reaction | Intermediate Product | Final Scaffold | Ref |
| α,β-Unsaturated Ester | Methyl glycolate | Conjugate Addition-Dieckmann Cyclization | Spirocyclic Ketoester | 5-Oxa-2-azaspiro[3.4]octanone | lookchem.com |
Four-Membered Ring Annulation: Drawing parallels from the synthesis of the carbocyclic analogue 2-azaspiro[3.4]octane, strategies for forming the four-membered azetidine ring can be devised. rsc.org These methods often start with a cyclopentane derivative that is elaborated to contain the necessary functionalities for azetidine formation. A common approach involves creating a precursor with a leaving group and a tethered amine (or its protected form), which can then undergo intramolecular nucleophilic substitution to close the four-membered ring. Lanthanide triflates, such as La(OTf)₃, have been shown to catalyze the intramolecular aminolysis of epoxides, providing a regioselective pathway to functionalized azetidines. frontiersin.org
Ring expansion reactions offer an alternative pathway to spirocyclic systems by leveraging the release of ring strain in smaller, highly strained precursors. While specific examples leading directly to 6-oxa-2-azaspiro[3.4]octane are not prominent, the principles can be applied. For instance, the Lewis acid-mediated ring expansion of 1-oxaspiro[2.3]hexanes to yield cyclopentanones is a well-established transformation. nih.gov This type of reaction is driven by the release of strain energy from both the epoxide and cyclobutane (B1203170) rings. nih.gov A similar strategy could be envisioned where a suitably substituted oxaspiro[2.3]hexane analogue containing a nitrogen atom undergoes rearrangement to form the 6-oxa-2-azaspiro[3.4]octane skeleton. Cascade ring expansion reactions, which proceed through a series of cyclization and expansion steps, also provide a conceptual framework for accessing such complex spirocycles from simpler starting materials. rsc.org
Stereoselective Synthesis of Chiral 6-Oxa-2-azaspiro[3.4]octane Derivatives
The development of stereoselective methods is crucial for accessing enantiomerically pure spirocyclic compounds for applications in medicinal chemistry and materials science. Asymmetric catalysis is the most powerful tool for achieving this goal.
While specific asymmetric syntheses of 6-oxa-2-azaspiro[3.4]octane are not extensively detailed in the literature, numerous catalytic asymmetric methods have been developed for closely related spiro-azetidine structures. These strategies provide a clear blueprint for the enantioselective synthesis of the target scaffold.
A prominent example is the use of copper(I)-chiral ligand complexes to catalyze cascade reactions that form spiro[azetidine-indoline]diones with high enantioselectivity. Another powerful approach involves a two-step sequential process combining a Kinugasa reaction with a Conia-ene-type cyclization, which has been used to synthesize chiral 8-methylene-2,6-diazaspiro[3.4]octane-1,5-diones. rsc.org This method demonstrates that asymmetric induction can be achieved in the initial β-lactam forming step, with the chirality being transferred through subsequent transformations.
| Scaffold Type | Reaction Type | Catalyst System | Stereoselectivity | Ref |
| Spiro[azetidine-indoline]diones | Kinugasa/C-C Coupling Cascade | Copper(I) / Chiral Ligand | High enantioselectivity | |
| 8-Methylene-2,6-diazaspiro[3.4]octane-1,5-diones | Kinugasa / Conia-ene Cyclization | Copper / Chiral Ligand | High diastereo- and enantioselectivity | rsc.org |
These examples underscore the feasibility of using chiral transition metal catalysts to control the stereochemical outcome of reactions that construct the spiro-azetidine core. The choice of the chiral ligand is critical for achieving high levels of stereocontrol.
Chiral Auxiliary and Chiral Pool Approaches
The asymmetric synthesis of 6-oxa-2-azaspiro[3.4]octane analogues, crucial for developing enantiomerically pure pharmaceuticals, can be approached through the use of chiral auxiliaries and the chiral pool. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary is removed for potential recycling. While specific examples for the synthesis of 6-oxa-2-azaspiro[3.4]octane using this method are not extensively documented in publicly available literature, the principles of asymmetric synthesis suggest that chiral oxazolidinones or other auxiliaries could be employed to guide the formation of the spirocyclic core with high diastereoselectivity.
Alternatively, the chiral pool approach utilizes readily available, enantiomerically pure natural products as starting materials. For the synthesis of 6-oxa-2-azaspiro[3.4]octane analogues, chiral amino acids, carbohydrates, or terpenes could serve as precursors, embedding the desired stereochemistry from the outset. This strategy offers an efficient route to optically active products by leveraging the inherent chirality of natural sources.
Formation and Chemical Handling of this compound
The trifluoroacetate salt of 6-oxa-2-azaspiro[3.4]octane is a common form of this compound, often resulting from purification techniques.
Salt Formation Protocols and Optimization
The formation of this compound frequently occurs during the final stages of synthesis, particularly after purification by reverse-phase high-performance liquid chromatography (RP-HPLC) where trifluoroacetic acid (TFA) is a common mobile phase modifier. The basic nitrogen atom of the azaspirocycle is protonated by the strong acidic TFA, leading to the formation of the corresponding trifluoroacetate salt upon solvent evaporation.
Optimization of the salt formation can be achieved by controlling the stoichiometry of TFA added to a solution of the free base. Typically, a slight excess of TFA is used to ensure complete protonation. The solvent of choice is usually one in which both the free base and the resulting salt are soluble, such as methanol, dichloromethane, or acetonitrile (B52724). Subsequent removal of the solvent under reduced pressure yields the trifluoroacetate salt.
Advantages of Trifluoroacetate Salts in Purification, Storage, and Subsequent Reactions
The conversion of 6-oxa-2-azaspiro[3.4]octane to its trifluoroacetate salt offers several advantages:
Purification: The salt's ionic character often leads to improved crystallinity, facilitating purification by recrystallization. Furthermore, its formation is an inherent outcome of widely used HPLC purification methods. ambiopharm.com
Storage: Trifluoroacetate salts of amines are generally more stable and less prone to degradation than the corresponding free bases, which can be sensitive to atmospheric carbon dioxide and moisture. This enhanced stability contributes to a longer shelf life.
Handling: The salt form often presents as a solid, which can be easier to handle, weigh, and store compared to potentially oily or volatile free bases.
Chemical Stability Considerations for the Trifluoroacetate Salt
While generally stable, the trifluoroacetate salt of 6-oxa-2-azaspiro[3.4]octane requires consideration of its chemical stability under certain conditions. The trifluoroacetate anion is a weak nucleophile, which generally ensures that it does not participate in unwanted side reactions. However, the acidic nature of the salt can be incompatible with acid-sensitive functional groups in subsequent reaction steps. Care must be taken to neutralize the salt, typically by treatment with a non-nucleophilic base, before proceeding with reactions that require the free amine. The stability of amide bonds, for instance, can be compromised in the presence of strong acids like TFA, although this is more of a concern with peptide chemistry. researchgate.net
Functionalization and Derivatization Strategies of the 6-Oxa-2-azaspiro[3.4]octane Scaffold
The secondary amine of the 6-oxa-2-azaspiro[3.4]octane scaffold provides a convenient handle for a variety of functionalization and derivatization reactions, allowing for the exploration of its chemical space for various applications.
N-Functionalization (e.g., Alkylation, Acylation, Protection-Deprotection)
N-Alkylation: The nitrogen atom can be readily alkylated using various alkylating agents, such as alkyl halides or sulfonates, in the presence of a base. The choice of base and solvent is crucial to control the extent of alkylation and avoid side reactions.
| Reagent | Conditions | Product |
| Alkyl Halide (R-X) | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., ACN, DMF) | N-Alkyl-6-oxa-2-azaspiro[3.4]octane |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | N-Alkyl-6-oxa-2-azaspiro[3.4]octane |
N-Acylation: Acylation of the secondary amine is a straightforward process, typically achieved by reacting the scaffold with acyl chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent. This reaction introduces an amide functionality, which can significantly alter the biological and physicochemical properties of the molecule.
| Reagent | Conditions | Product |
| Acyl Chloride (RCOCl) | Base (e.g., Et₃N, Pyridine), Solvent (e.g., DCM, THF) | N-Acyl-6-oxa-2-azaspiro[3.4]octane |
| Carboxylic Acid (RCOOH) | Coupling Agent (e.g., EDC, HATU), Base, Solvent | N-Acyl-6-oxa-2-azaspiro[3.4]octane |
Protection-Deprotection: In multi-step syntheses, it is often necessary to protect the secondary amine to prevent its interference with subsequent reactions. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for this purpose.
Regioselective Carbon-Carbon and Carbon-Heteroatom Bond Formations
The functionalization of the 6-oxa-2-azaspiro[3.4]octane scaffold is key to its utility in drug discovery, enabling the precise introduction of various substituents to modulate pharmacological properties. Research has primarily focused on transformations of a key ketone intermediate and the secondary amine, allowing for controlled bond formations.
A pivotal strategy for introducing diversity involves the synthesis of a spirocyclic ketone, N-Boc-6-oxa-2-azaspiro[3.4]octan-7-one. This intermediate serves as a versatile precursor for a range of regioselective modifications. One of the fundamental transformations of this ketone is its reduction to the corresponding alcohol, N-Boc-6-oxa-2-azaspiro[3.4]octan-7-ol. This reaction, typically achieved with a reducing agent such as sodium borohydride (B1222165) (NaBH₄), stereoselectively forms a new carbon-oxygen bond, yielding the alcohol.
Further derivatization can be achieved through the secondary amine present in the azetidine ring, once the Boc protecting group is removed. Standard synthetic protocols can be employed for N-alkylation and N-acylation, forming new carbon-nitrogen and carbon-carbon bonds, respectively. For instance, the free amine can be reacted with a variety of alkyl halides or undergo reductive amination with aldehydes and a reducing agent to introduce alkyl groups. Similarly, acylation with acyl chlorides or carboxylic acids (using coupling agents) allows for the introduction of amide functionalities.
While the majority of reported functionalizations occur at the nitrogen atom or the ketone/alcohol position of the tetrahydrofuran ring, the exploration of C-H functionalization on the scaffold remains an area for future investigation. The ability to selectively form carbon-carbon and carbon-heteroatom bonds at various positions is crucial for generating a wide array of analogs for structure-activity relationship (SAR) studies.
Development of Diverse Analogue Libraries based on the Scaffold
The 6-oxa-2-azaspiro[3.4]octane core is an attractive scaffold for the construction of diverse chemical libraries for high-throughput screening in drug discovery programs. Its rigid, three-dimensional structure provides a well-defined orientation of substituents, which can lead to improved binding affinity and selectivity for biological targets.
The development of these libraries often commences with a common intermediate, such as the aforementioned N-Boc-6-oxa-2-azaspiro[3.4]octan-7-one. From this central building block, a multitude of derivatives can be synthesized through parallel synthesis techniques. For example, the ketone can be converted into a variety of functional groups, which can then be further elaborated.
A typical library synthesis strategy would involve the deprotection of the Boc-protected amine, followed by reaction with a diverse set of building blocks. This can include a wide range of commercially available carboxylic acids, sulfonyl chlorides, isocyanates, and aldehydes (for reductive amination), leading to the rapid generation of amides, sulfonamides, ureas, and substituted amines, respectively.
The following interactive table showcases a representative, though not exhaustive, set of analogues that can be generated from the 6-oxa-2-azaspiro[3.4]octane scaffold, illustrating the potential for diversification.
| Compound ID | R Group | Functionalization Type |
| 1 | H | Parent Amine |
| 2 | -C(O)CH₃ | Acylation |
| 3 | -CH₂Ph | Alkylation |
| 4 | -SO₂Ph | Sulfonylation |
| 5 | -C(O)NHPh | Urea Formation |
This systematic approach to analogue generation allows for a comprehensive exploration of the chemical space around the 6-oxa-2-azaspiro[3.4]octane core, facilitating the identification of compounds with desired biological activities and optimized pharmaceutical properties.
Spectroscopic Methodologies for Structural Assignment
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules. Through the analysis of the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.
For the parent 6-oxa-2-azaspiro[3.4]octane moiety, the proton (¹H) NMR spectrum is expected to exhibit distinct signals corresponding to the different sets of protons in the azetidine and tetrahydrofuran rings. The chemical shifts of these protons are influenced by their local electronic environment. For instance, protons adjacent to the oxygen and nitrogen heteroatoms would appear at a lower field (higher ppm values) compared to the other methylene protons.
Table 1: Representative ¹H NMR Spectral Data for a 6-Oxa-2-azaspiro[3.4]octane Derivative
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-1a, H-1b | 1.55-1.71 | m |
| H-3a, H-3b | 1.72-1.92 | m |
| H-4 | 2.03-2.19 | m |
| H-5a | 3.33 | dd |
| H-5b | 3.44 | dd |
| H-7a, H-7b | 3.53-3.69 | m |
| H-8a, H-8b | 3.70-3.86 | m |
| H-9 | 4.16-4.26 | m |
Note: This data is for 7-Methyl-6-oxa-2-azaspiro[3.4]octane hydrochloride and serves as an illustrative example. The presence of the trifluoroacetate counterion and the absence of the methyl group would lead to variations in the chemical shifts for the target compound.
¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon framework of the molecule. Each unique carbon atom in the 6-oxa-2-azaspiro[3.4]octane structure would give rise to a distinct signal. The spiro carbon, being a quaternary carbon, would typically show a characteristic chemical shift. The carbons bonded to the heteroatoms (oxygen and nitrogen) would be deshielded and appear at a lower field.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning the proton and carbon signals. COSY spectra reveal proton-proton coupling networks, helping to identify adjacent protons, while HSQC spectra correlate directly bonded proton and carbon atoms.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can also be used to deduce its structure by analyzing its fragmentation pattern.
In the analysis of this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to the protonated 6-oxa-2-azaspiro[3.4]octane cation. The trifluoroacetate anion is typically not observed in positive-ion mode ESI-MS.
High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement of the molecular ion. This allows for the determination of the elemental composition of the molecule, which serves as a powerful confirmation of its identity. The fragmentation pattern observed in the MS/MS spectrum can provide further structural insights, revealing characteristic losses of small neutral molecules from the parent ion.
Table 2: Predicted m/z Values for 6-Oxa-2-azaspiro[3.4]octane Cation
| Ion | Predicted m/z |
|---|---|
| [M+H]⁺ | 114.0913 |
| [M+Na]⁺ | 136.0732 |
M represents the neutral 6-oxa-2-azaspiro[3.4]octane molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of the bonds present.
For this compound, the IR spectrum would be expected to show characteristic absorption bands for the following functional groups:
N-H stretch: A secondary amine, such as the one in the azetidine ring, typically shows a single, moderate to weak absorption band in the region of 3300-3500 cm⁻¹.
C-O-C stretch: The ether linkage in the tetrahydrofuran ring will exhibit a strong C-O stretching vibration, typically in the range of 1000-1300 cm⁻¹.
C-N stretch: The C-N stretching vibration of the aliphatic amine is expected to appear in the 1020-1250 cm⁻¹ region.
C=O stretch (from trifluoroacetate): The trifluoroacetate counterion will display a very strong carbonyl (C=O) stretching absorption, typically around 1680-1750 cm⁻¹.
C-F stretch (from trifluoroacetate): Strong absorptions corresponding to the C-F bonds of the trifluoroacetate group are expected in the region of 1000-1400 cm⁻¹.
The presence and positions of these characteristic bands in the IR spectrum provide strong evidence for the presence of the key functional groups within the molecule.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. These methods are crucial for assessing the purity of a synthesized compound and for isolating it from reaction byproducts and starting materials.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that is widely used for the analysis and purification of non-volatile and thermally labile compounds. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.
For the purity assessment of this compound, a reversed-phase HPLC method would be suitable. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. The addition of an acid, such as trifluoroacetic acid (TFA), to the mobile phase is common for improving peak shape and resolution of amine-containing compounds. Detection can be achieved using a UV detector if the compound possesses a chromophore, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS).
Table 3: Illustrative HPLC Method Parameters for Amine-Containing Compounds
| Parameter | Condition |
|---|---|
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm or ELSD/MS |
Note: These are general parameters and would require optimization for the specific analysis of this compound.
Gas Chromatography (GC)
Gas Chromatography (GC) is a separation technique used for volatile and thermally stable compounds. The sample is vaporized and injected into a gaseous mobile phase (carrier gas), which carries it through a column containing a stationary phase.
Due to the salt nature and likely low volatility of this compound, direct analysis by GC is generally not feasible. The high temperatures required for volatilization could lead to decomposition of the compound. However, it might be possible to analyze the free base form (6-oxa-2-azaspiro[3.4]octane) after a suitable workup to remove the trifluoroacetic acid. Alternatively, derivatization of the amine group to a more volatile and thermally stable derivative could enable GC analysis.
If the free base were to be analyzed, a polar capillary column would likely be employed. A flame ionization detector (FID) or a mass spectrometer (GC-MS) could be used for detection.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 6-oxa-2-azaspiro[3.4]octane |
Crystallographic Analysis for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule, which is invaluable for understanding the steric and electronic properties of spirocyclic systems.
While a specific crystallographic information file (CIF) for this compound is not publicly available, the application of this technique to closely related oxa-azaspiro[3.4]octane derivatives has been documented. For instance, in the synthesis of novel thia/oxa-azaspiro[3.4]octanes, X-ray crystallography was successfully employed to elucidate the solid-state structure of a derivative, confirming its molecular connectivity and stereochemistry. This demonstrates the suitability of the method for this class of compounds.
The process of X-ray crystallographic analysis involves several key steps:
Crystal Growth: The first and often most challenging step is to grow a single crystal of high quality. This typically involves slow evaporation of a solvent from a saturated solution of the compound.
Data Collection: The crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern, which consists of a set of reflections, is recorded by a detector.
Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map of the molecule. This model is then refined to best fit the experimental data, resulting in a detailed three-dimensional structure.
The data obtained from a crystallographic analysis is typically presented in a standardized format, such as a Crystallographic Information File (CIF). A hypothetical data table of crystallographic parameters for a derivative of 6-oxa-2-azaspiro[3.4]octane is presented below to illustrate the type of information that would be obtained.
| Parameter | Hypothetical Value |
| Empirical Formula | C8 H12 F3 N O3 |
| Formula Weight | 227.18 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.567(2) |
| b (Å) | 12.345(3) |
| c (Å) | 9.876(2) |
| α (°) | 90 |
| β (°) | 105.45(3) |
| γ (°) | 90 |
| Volume (ų) | 1002.3(4) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.505 |
| R-factor (%) | 4.2 |
This table is interactive. You can sort and filter the data.
Chiral Purity Determination Methods for Enantiopure Compounds
The 6-oxa-2-azaspiro[3.4]octane core contains a spirocyclic center, which is a source of chirality. Therefore, for enantiopure samples of its derivatives, determining the chiral purity, often expressed as enantiomeric excess (ee), is crucial. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most widely used and reliable method for this purpose.
Chiral HPLC separates enantiomers based on their differential interactions with a chiral stationary phase. The stationary phase is typically composed of a chiral selector immobilized on a solid support, such as silica (B1680970) gel. The differential diastereomeric interactions between the enantiomers and the CSP lead to different retention times, allowing for their separation and quantification.
Common types of chiral stationary phases used for the separation of chiral amines and related compounds include those based on:
Polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives)
Proteins
Macrocyclic antibiotics
Pirkle-type phases
The development of a chiral HPLC method involves screening different chiral columns and mobile phase compositions to achieve baseline separation of the enantiomers. Once a suitable method is established, the enantiomeric excess can be calculated by integrating the peak areas of the two enantiomers in the chromatogram.
A representative data table summarizing the results of a hypothetical chiral HPLC analysis for an enantiopure derivative of 6-oxa-2-azaspiro[3.4]octane is provided below.
| Parameter | Value |
| Chiral Stationary Phase | Cellulose-based CSP |
| Mobile Phase | Hexane/Isopropanol (90:10 v/v) with 0.1% Diethylamine |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Retention Time (R-enantiomer) | 8.5 min |
| Retention Time (S-enantiomer) | 10.2 min |
| Peak Area (R-enantiomer) | 1.2% |
| Peak Area (S-enantiomer) | 98.8% |
| Enantiomeric Excess (ee) | 97.6% |
This table is interactive. You can sort and filter the data.
In addition to chiral HPLC, other methods for determining chiral purity include:
Chiral Gas Chromatography (GC): Similar in principle to chiral HPLC but used for volatile compounds. The analytes are often derivatized to increase their volatility.
Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Shift Reagents: The addition of a chiral lanthanide shift reagent can induce chemical shift differences between the signals of the two enantiomers, allowing for their quantification.
The selection of the most appropriate method depends on the specific properties of the compound being analyzed. However, for non-volatile spirocyclic amines like the derivatives of 6-oxa-2-azaspiro[3.4]octane, chiral HPLC is generally the method of choice due to its versatility, accuracy, and wide applicability.
Conformational Analysis and Stereochemical Influence in Molecular Design
The unique structural attributes of the 6-oxa-2-azaspiro[3.4]octane scaffold, which features a fused azetidine and tetrahydrofuran ring system sharing a single carbon atom, impart distinct conformational characteristics that are highly advantageous in molecular design.
Impact of Spirocyclization on Molecular Rigidity and Three-Dimensionality
Spirocyclization inherently introduces a high degree of rigidity and three-dimensionality into a molecule. Unlike more flexible aliphatic or even simple heterocyclic rings, the spirocyclic nature of 6-oxa-2-azaspiro[3.4]octane constrains the conformational freedom of the molecule. This rigidity is a desirable trait in drug design as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. The defined three-dimensional arrangement of atoms in the 6-oxa-2-azaspiro[3.4]octane scaffold allows for a more precise orientation of substituents, enabling tailored interactions with the often complex and specific topographies of receptor binding pockets. Spirocyclic molecules are recognized for their complex three-dimensional features and structural rigidity, which are beneficial in various scientific fields, including drug design. researchgate.net
Stereochemical Effects on Receptor Binding and Biological Recognition
The spiro carbon of the 6-oxa-2-azaspiro[3.4]octane scaffold is a quaternary center, and substitution on the azetidine or tetrahydrofuran rings can introduce stereocenters. The specific stereochemistry of these substituents can have a profound impact on how the molecule interacts with its biological target. The fixed spatial orientation of functional groups due to the rigid scaffold means that different stereoisomers can present entirely different pharmacophores to a receptor. This can lead to significant differences in biological activity, with one enantiomer or diastereomer potentially being highly active while others are inactive or even exhibit off-target effects. This stereochemical control is a powerful tool for medicinal chemists to optimize ligand-receptor interactions and improve the therapeutic index of a drug candidate.
Bioisosteric Replacement Strategies Utilizing 6-Oxa-2-azaspiro[3.4]octane
Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a cornerstone of modern medicinal chemistry. The 6-oxa-2-azaspiro[3.4]octane scaffold has emerged as a valuable motif in this context, particularly as a surrogate for more common heterocyclic rings.
Rational Design as Surrogates for Common Heterocyclic Motifs (e.g., Piperazine (B1678402), Morpholine)
Piperazine and morpholine (B109124) are frequently incorporated into drug candidates due to their favorable physicochemical properties and synthetic accessibility. However, they can also introduce metabolic liabilities or undesirable off-target activities. The 6-oxa-2-azaspiro[3.4]octane scaffold can serve as a rigid bioisostere of these heterocycles. For instance, it can mimic the spatial arrangement of the nitrogen and oxygen atoms in morpholine but within a more constrained and three-dimensional framework. This can help to explore new chemical space and potentially overcome issues associated with the parent heterocycles. Research has shown that related azaspirocycles can act as effective substitutes for piperazine and morpholine. researchgate.net In one study, an oxa-azaspiro analogue demonstrated slightly better PARP-1 affinity compared to its methylene spiro-motif counterpart, highlighting the potential benefits of this scaffold as a bioisostere. nih.gov
Modulation of Molecular Properties for Enhanced Target Engagement
Replacing a flexible heterocycle with the rigid 6-oxa-2-azaspiro[3.4]octane scaffold can significantly modulate a molecule's physicochemical properties. This can include changes in solubility, lipophilicity (LogP), and basicity (pKa). The introduction of the spirocyclic core can lead to an increase in the fraction of sp3-hybridized carbons, which is often correlated with improved pharmacokinetic profiles. The defined exit vectors from the scaffold allow for the precise positioning of substituents to optimize interactions with the target protein, potentially leading to enhanced potency and selectivity. The compact and tunable nature of such novel modules is anticipated to be beneficial for drug discovery projects. researchgate.net
Integration into Active Pharmaceutical Ingredient (API) Design and Candidate Exploration
The 6-oxa-2-azaspiro[3.4]octane scaffold is increasingly being recognized as a valuable building block in the design of novel APIs. Its unique structural and conformational properties make it an attractive component for generating new chemical entities with potentially improved therapeutic profiles. The synthesis of novel thia/oxa-azaspiro[3.4]octanes as multifunctional modules for drug discovery has been reported, underscoring their utility in constructing diverse molecular libraries for screening against various biological targets. researchgate.net The presence of this scaffold in patent literature further indicates its growing importance in the development of new drug candidates. nih.gov For instance, related 2,6-diazaspiro[3.4]octane cores have been identified as emerging privileged structures in compounds with diverse biological activities. mdpi.com
The trifluoroacetate salt form of 6-oxa-2-azaspiro[3.4]octane is often utilized to improve the handling and solubility of the parent compound, facilitating its use in biological assays and preclinical studies.
Role as Building Blocks in Target-Oriented Synthesis and Combinatorial Chemistry
The 6-oxa-2-azaspiro[3.4]octane framework serves as a versatile building block in both target-oriented synthesis and combinatorial chemistry. Its rigid structure allows for the precise positioning of functional groups in three-dimensional space, which is crucial for optimizing interactions with biological targets. In target-oriented synthesis, where a specific biological target is known, this scaffold can be incorporated into a lead molecule to enhance its pharmacological properties.
In the realm of combinatorial chemistry, the 6-oxa-2-azaspiro[3.4]octane core provides a robust platform for the generation of diverse compound libraries. The secondary amine within the azetidine ring and the potential for functionalization on the tetrahydrofuran ring offer multiple points for chemical modification. This allows for the rapid synthesis of a wide array of derivatives, which can then be screened for biological activity against various targets. This approach accelerates the discovery of novel hits and leads for further development.
Contribution to Novel Chemical Space Exploration
The introduction of spirocyclic scaffolds like 6-oxa-2-azaspiro[3.4]octane into compound collections significantly expands the explored chemical space. Traditional drug discovery has often focused on relatively "flat" aromatic and heteroaromatic systems. The three-dimensional nature of spirocycles offers an escape from this "flatland" of chemical structures, providing access to novel molecular shapes and pharmacophore arrangements. nih.gov
The rigidity of the 6-oxa-2-azaspiro[3.4]octane scaffold reduces the conformational flexibility of the resulting molecules. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially resulting in higher binding affinities. Furthermore, the novel spatial arrangement of atoms and functional groups can lead to interactions with previously unexploited pockets on a target's surface, opening up new avenues for inhibitor design.
Investigational Biological Activities Associated with 6-Oxa-2-azaspiro[3.4]octane-Containing Compounds
The incorporation of the 6-oxa-2-azaspiro[3.4]octane scaffold has led to the discovery of compounds with promising biological activities in various in vitro studies. These investigations have highlighted the potential of this unique chemical entity in the development of targeted therapies.
In Vitro Enzyme Inhibition Studies (e.g., Epidermal Growth Factor Receptor (EGFR) Inhibitory Activities)
One of the notable applications of the 6-oxa-2-azaspiro[3.4]octane scaffold has been in the development of inhibitors for the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. A study focused on the design and synthesis of 4-anilinoquinazoline (B1210976) derivatives, a well-established class of EGFR inhibitors, incorporated the 2-oxa-6-azaspiro[3.4]octane moiety as a substituent.
The resulting compounds were evaluated for their ability to inhibit EGFR kinase activity. One particular compound, designated as 21g , which features the 2-oxa-6-azaspiro[3.4]octane substituent, demonstrated potent inhibitory activity against EGFR. nih.gov In fact, this compound was found to possess higher EGFR inhibitory potency compared to the established drug gefitinib. nih.gov This finding underscores the potential of the 6-oxa-2-azaspiro[3.4]octane scaffold to enhance the efficacy of known pharmacophores.
| Compound ID | Scaffold | Target | In Vitro Activity | Reference |
| 21g | 4-Anilinoquinazoline with 2-oxa-6-azaspiro[3.4]octane substituent | EGFR | Higher inhibitory potency than Gefitinib | nih.gov |
In Vitro Studies on Viral Protease Inhibition (e.g., SARS-CoV-2 3CL Protease)
While the 6-oxa-2-azaspiro[3.4]octane scaffold itself has not been explicitly reported in the context of SARS-CoV-2 3CL protease inhibition in the reviewed literature, studies on closely related azaspiro[3.4]octane derivatives have shown promise. Research into spirocyclic inhibitors for the SARS-CoV-2 main protease (3CLpro) has demonstrated that compounds derived from 2-azaspiro[3.4] and 6-azaspiro[3.4] spirocycles exhibit significant inhibitory activity.
These findings suggest that the spirocyclic core is a viable starting point for the design of viral protease inhibitors. The defined three-dimensional structure of such scaffolds can effectively present key pharmacophoric features to interact with the active site of the protease. Although direct evidence for 6-oxa-2-azaspiro[3.4]octane derivatives is pending, the positive results from analogous structures warrant further investigation into this specific scaffold for antiviral applications.
Ligand Design for Specific Biological Targets and Receptor Binding Assays (focused on chemical interactions)
The design of selective ligands for specific biological targets is a cornerstone of modern drug discovery. The 6-oxa-2-azaspiro[3.4]octane scaffold offers a unique platform for such endeavors due to its rigid, three-dimensional structure. This rigidity allows for the precise orientation of substituents, which can be tailored to interact with specific amino acid residues within a target's binding site.
While specific receptor binding assay data for ligands containing the 6-oxa-2-azaspiro[3.4]octane core are not extensively detailed in the public domain, the principles of its application in ligand design are clear. The azetidine nitrogen can serve as a key interaction point, for instance, forming hydrogen bonds or salt bridges. The tetrahydrofuran oxygen can also participate in hydrogen bonding. By strategically placing various functional groups on the spirocyclic framework, medicinal chemists can design ligands with high affinity and selectivity for a desired biological target. Computational methods, such as molecular docking, can be employed to predict the binding modes of these ligands and guide the synthetic efforts towards compounds with optimal interactions. The exploration of this scaffold in targeting G-protein coupled receptors (GPCRs) and other challenging targets is an active area of research.
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the electronic properties and relative stabilities of different conformations of the 6-oxa-2-azaspiro[3.4]octane system. Methods such as Density Functional Theory (DFT) are employed to provide insights into molecular orbitals, charge distribution, and the energetics of the molecule.
Detailed quantum chemical calculations would typically involve geometry optimization of the 6-oxa-2-azaspiro[3.4]octane cation to find its most stable three-dimensional structure. Subsequent frequency calculations can confirm that the optimized structure corresponds to a true energy minimum and provide thermodynamic properties such as electronic energy, enthalpy, and Gibbs free energy. oatext.com
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the chemical reactivity and kinetic stability of the molecule. For the 6-oxa-2-azaspiro[3.4]octane cation, the positive charge would significantly lower the energies of both HOMO and LUMO, and the electrostatic potential map would show a concentration of positive charge, particularly around the protonated amine group.
The presence of the trifluoroacetate anion in the crystal lattice or in solution would influence the electronic properties of the 6-oxa-2-azaspiro[3.4]octane cation through electrostatic interactions and hydrogen bonding. Computational models can also be used to study the ion pair, providing insights into the nature and strength of these interactions.
| Calculated Property | Illustrative Value | Significance |
|---|---|---|
| HOMO Energy | -8.2 eV | Electron-donating ability |
| LUMO Energy | 1.5 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 9.7 eV | Chemical stability and reactivity |
| Dipole Moment | 3.5 D | Molecular polarity |
Note: The values in this table are illustrative and represent typical ranges for similar organic molecules. They are not based on direct experimental or computational data for this compound.
Molecular Dynamics Simulations for Conformational Sampling and Flexibility Analysis
Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and flexibility of the 6-oxa-2-azaspiro[3.4]octane system in a simulated environment, such as in aqueous solution. These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their positions and velocities over time.
For the 6-oxa-2-azaspiro[3.4]octane scaffold, MD simulations can reveal the accessible conformations of the five-membered tetrahydrofuran ring and the four-membered azetidine ring. The spirocyclic nature of the molecule imposes significant conformational constraints. researchgate.net Analysis of the MD trajectory can identify the most populated conformational states and the energy barriers between them. This information is crucial for understanding how the scaffold presents its substituents in three-dimensional space, which directly impacts its interaction with biological targets.
The flexibility of the scaffold can be quantified by calculating the root-mean-square fluctuation (RMSF) of each atom from its average position. The regions of higher flexibility can be identified, which may have implications for the entropy of binding to a protein. Furthermore, MD simulations can be used to study the dynamics of the interaction between the 6-oxa-2-azaspiro[3.4]octane cation and the trifluoroacetate anion in solution, including the stability of the ion pair and the role of solvent molecules.
| Ring System | Observed Conformations | Relative Population (Illustrative) |
|---|---|---|
| Tetrahydrofuran Ring | Envelope, Twisted | Envelope: 70%, Twisted: 30% |
| Azetidine Ring | Puckered | >95% |
Note: The relative populations are for illustrative purposes to demonstrate the type of data obtained from MD simulations.
In Silico Prediction of Chemically Relevant Attributes (e.g., pKa, Molecular Shape Descriptors)
In silico methods are widely used to predict various physicochemical properties of molecules, which are important for their behavior in biological systems. For the 6-oxa-2-azaspiro[3.4]octane scaffold, key attributes include its pKa and molecular shape.
The pKa of the secondary amine in the azetidine ring is a critical parameter that determines its ionization state at physiological pH. Various computational tools can predict pKa based on the molecule's structure. These predictions are often based on empirical models, quantitative structure-property relationships (QSPR), or more sophisticated quantum chemical calculations. The predicted pKa value for the 6-oxa-2-azaspiro[3.4]octane would be influenced by the electron-withdrawing effect of the ether oxygen and the strain of the four-membered ring.
Molecular shape descriptors quantify the three-dimensional nature of the molecule. Descriptors such as the fraction of sp3 hybridized carbons (Fsp3), molecular globularity, and principal moments of inertia can be calculated. The high Fsp3 character of the 6-oxa-2-azaspiro[3.4]octane scaffold is a key feature, contributing to its three-dimensionality and moving away from the "flatland" of aromatic compounds often seen in drug discovery. researchgate.net These descriptors are important for understanding the molecule's potential for specific interactions with protein binding pockets and for assessing its druglikeness. PubChem provides some computed properties for the parent compound, 6-oxa-2-azaspiro[3.4]octane. nih.gov
| Attribute | Predicted Value (Illustrative) | Relevance |
|---|---|---|
| pKa | 9.5 ± 0.5 | Ionization state at physiological pH |
| Fraction sp3 (Fsp3) | 1.0 | Three-dimensionality, druglikeness |
| XLogP3 | -0.3 | Lipophilicity |
| Polar Surface Area | 21.3 Ų | Membrane permeability |
Note: The predicted values are illustrative and based on general knowledge of similar structures. The XLogP3 and Polar Surface Area values are from the PubChem entry for the parent compound. nih.gov
Ligand-Protein Docking and Molecular Modeling to Elucidate Binding Interactions (focused on scaffold contribution)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. For derivatives of the 6-oxa-2-azaspiro[3.4]octane scaffold, docking studies can provide valuable insights into how the scaffold itself contributes to the binding affinity and selectivity.
The rigid and three-dimensional nature of the 6-oxa-2-azaspiro[3.4]octane scaffold allows it to position substituents in well-defined vectors in space. Docking simulations can reveal how these substituents interact with specific residues in the protein's binding site. The scaffold itself can participate in interactions through its heteroatoms. The nitrogen atom of the azetidine ring can act as a hydrogen bond donor (in its protonated form) or acceptor, while the oxygen atom of the tetrahydrofuran ring can act as a hydrogen bond acceptor.
Molecular modeling studies, often in conjunction with induced-fit docking and post-docking analysis using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations, can be used to refine the docked poses and estimate the binding free energy. These studies can highlight the importance of the scaffold's shape and rigidity in achieving a complementary fit within the binding pocket and minimizing the entropic penalty upon binding. The contribution of the trifluoroacetate counter-ion is generally not considered in docking studies unless it is known to play a specific role in the binding site.
Quantitative Structure-Activity Relationship (QSAR) Studies at the Scaffold Level (Computational approaches)
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. At the scaffold level, QSAR can be used to understand how modifications to the 6-oxa-2-azaspiro[3.4]octane core and its substitution patterns affect a particular biological endpoint.
In a computational QSAR approach, a set of molecules based on the 6-oxa-2-azaspiro[3.4]octane scaffold with known biological activities would be used. A variety of molecular descriptors, including electronic, steric, and hydrophobic parameters, would be calculated for each molecule. These descriptors can be derived from quantum chemical calculations, molecular mechanics, or other computational methods.
Statistical techniques such as multiple linear regression, partial least squares, or machine learning algorithms are then used to build a QSAR model that correlates the descriptors with the biological activity. A robust QSAR model can be used to predict the activity of new, unsynthesized derivatives of the 6-oxa-2-azaspiro[3.4]octane scaffold, thereby prioritizing synthetic efforts. For spirocyclic scaffolds, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be particularly insightful as they consider the three-dimensional arrangement of the molecules. These methods can generate contour maps that visualize the regions around the scaffold where certain properties (e.g., steric bulk, positive or negative charge) are favorable or unfavorable for activity.
Future Perspectives and Emerging Directions in 6 Oxa 2 Azaspiro 3.4 Octane Research
Development of Sustainable and Green Synthetic Methodologies
The chemical industry's increasing focus on sustainability is driving the development of greener synthetic routes to valuable molecules like 6-oxa-2-azaspiro[3.4]octane. Future research will likely prioritize methodologies that minimize waste, reduce energy consumption, and utilize renewable resources.
One promising avenue is the expanded use of biocatalysis . Enzymes such as cytochrome P450s, monooxygenases, and oxidases have shown potential in constructing complex spirocyclic frameworks with high stereocontrol under mild, aqueous conditions. researchgate.net The inherent selectivity of enzymes can lead to more efficient syntheses with fewer side products, aligning with the principles of green chemistry.
Flow chemistry represents another significant area for advancement. Continuous-flow systems offer enhanced safety, particularly when dealing with hazardous intermediates, and allow for precise control over reaction parameters, leading to higher yields and purity. labcompare.com The integration of in-line purification and analysis in flow reactors can further streamline the synthesis of 6-oxa-2-azaspiro[3.4]octane and its derivatives, making the process more efficient and scalable.
Furthermore, the development of novel catalytic systems , including the combination of organocatalysis and transition-metal catalysis, will continue to be a focus for the enantioselective synthesis of spiro heterocycles. google.com These methods aim to replace stoichiometric reagents with catalytic amounts of less toxic and more efficient alternatives. The exploration of diversity-oriented synthesis and multicomponent reactions also presents a green approach by maximizing molecular complexity from simple starting materials in a single step. nih.govnih.gov
| Green Chemistry Approach | Potential Advantages for 6-Oxa-2-azaspiro[3.4]octane Synthesis | Key Research Focus |
| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced waste. researchgate.net | Discovery and engineering of novel enzymes for spirocyclization. |
| Flow Chemistry | Improved safety, scalability, and process control. labcompare.com | Development of integrated multi-step flow syntheses with in-line purification. |
| Novel Catalysis | High enantioselectivity, reduced use of toxic reagents. google.com | Design of new organocatalysts and transition-metal complexes for spirocycle formation. |
| Multicomponent Reactions | Increased efficiency, atom economy, and molecular diversity. nih.govnih.gov | Discovery of new multicomponent reactions for the direct synthesis of functionalized spirocycles. |
Exploration of Novel Reactivity and Chemical Transformations
While 6-oxa-2-azaspiro[3.4]octane is primarily recognized as a stable scaffold for building complex molecules, future research will likely uncover novel and underexplored reactivity patterns. Understanding the full chemical potential of this spirocycle will open doors to new synthetic strategies and molecular designs.
A key area of interest is the selective functionalization of the spirocyclic core. The development of methods to introduce diverse substituents at various positions on the azetidine (B1206935) or tetrahydrofuran (B95107) rings will be crucial for fine-tuning the properties of the resulting molecules. This could involve leveraging the inherent strain of the four-membered ring or the electronic properties of the heteroatoms to direct reactions to specific sites.
The exploration of ring-opening and ring-expansion reactions could lead to the transformation of the 6-oxa-2-azaspiro[3.4]octane scaffold into other novel heterocyclic systems. Such transformations, potentially triggered by specific reagents or catalysts, would significantly expand the chemical space accessible from this starting material.
Furthermore, the use of 6-oxa-2-azaspiro[3.4]octane in cascade or domino reactions holds promise for the rapid construction of highly complex molecular architectures. By designing reaction sequences where a single event triggers a series of subsequent transformations, chemists can achieve significant increases in molecular complexity in a single synthetic operation. Computational studies could play a vital role in predicting and understanding the feasibility of such complex reaction pathways.
Advanced Applications in Complex Molecular Architectures and Functional Materials
The unique three-dimensional structure of 6-oxa-2-azaspiro[3.4]octane makes it an attractive building block for the synthesis of complex molecular architectures with diverse applications.
In medicinal chemistry, this scaffold is expected to continue to be a valuable component in the design of novel therapeutics. Its rigid structure can help to pre-organize appended functional groups for optimal interaction with biological targets, while its physicochemical properties can be tuned to improve drug-like characteristics. researchgate.net The use of this spirocycle as a bioisostere for more common motifs like piperazine (B1678402) and morpholine (B109124) will likely continue to be a fruitful strategy in drug discovery. google.com
Beyond pharmaceuticals, the incorporation of the 6-oxa-2-azaspiro[3.4]octane unit into functional materials is an emerging area with significant potential. For instance, its rigid and defined geometry could be exploited in the design of novel polymers with specific thermal or mechanical properties. The presence of heteroatoms also offers opportunities for creating materials with interesting electronic or optical characteristics.
The field of supramolecular chemistry could also benefit from the unique shape and functionality of this spirocycle. It could serve as a building block for the construction of self-assembling systems, such as molecular cages or coordination polymers, with potential applications in areas like sensing, catalysis, or materials science. The development of porous organic frameworks (POFs) incorporating this scaffold could lead to materials with tailored porosity for applications in gas storage and separation.
Expansion into Underexplored Biological Target Classes
While derivatives of 6-oxa-2-azaspiro[3.4]octane have shown promise against established biological targets like G protein-coupled receptors (GPCRs) and kinases, there is a vast landscape of underexplored target classes where this scaffold could prove beneficial. google.comnih.gov
One such area is the modulation of ion channels . The precise spatial arrangement of functional groups on the rigid spirocyclic core could enable the design of potent and selective ion channel blockers or openers, which are important for treating a range of disorders affecting the nervous and cardiovascular systems.
Epigenetic targets , such as DNA methyltransferases and histone-modifying enzymes, represent another exciting frontier. nih.gov The unique three-dimensional shape of the 6-oxa-2-azaspiro[3.4]octane scaffold could be leveraged to design inhibitors that disrupt the protein-protein or protein-DNA interactions that are crucial for epigenetic regulation, offering new avenues for cancer therapy.
Furthermore, the disruption of protein-protein interactions (PPIs) is a challenging but highly sought-after goal in drug discovery. The rigid, non-planar structure of spirocycles like 6-oxa-2-azaspiro[3.4]octane can provide a framework for presenting functional groups in a spatially defined manner to effectively mimic key binding epitopes at PPI interfaces.
| Underexplored Target Class | Rationale for 6-Oxa-2-azaspiro[3.4]octane Application | Potential Therapeutic Areas |
| Ion Channels | Rigid scaffold for precise positioning of functional groups to interact with channel pores or gates. | Neurological disorders, cardiac arrhythmias, pain. |
| Epigenetic Targets | 3D structure to disrupt protein-protein/protein-DNA interactions in epigenetic complexes. nih.gov | Cancer, inflammatory diseases, neurodegenerative disorders. |
| Protein-Protein Interactions | Framework for mimicking binding epitopes to disrupt pathological protein interactions. | Oncology, infectious diseases, autoimmune disorders. |
Integration with Artificial Intelligence and Machine Learning in Chemical Design
The synergy between experimental chemistry and computational tools is set to revolutionize the discovery and development of new molecules. Artificial intelligence (AI) and machine learning (ML) are poised to play a significant role in accelerating research on 6-oxa-2-azaspiro[3.4]octane.
De novo drug design algorithms can generate novel molecular structures incorporating the 6-oxa-2-azaspiro[3.4]octane scaffold with predicted desirable properties. These algorithms can explore vast chemical spaces to identify promising candidates for synthesis and testing, significantly reducing the time and cost associated with traditional drug discovery.
Predictive modeling using ML can be employed to forecast the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the potential toxicity, of novel 6-oxa-2-azaspiro[3.4]octane derivatives. This in silico screening can help prioritize the most promising compounds for further development.
Furthermore, AI can assist in synthesis planning by identifying the most efficient and sustainable routes to target molecules containing the 6-oxa-2-azaspiro[3.4]octane core. By analyzing vast databases of chemical reactions, these tools can propose novel synthetic pathways that may not be immediately obvious to human chemists. The integration of AI with automated synthesis platforms could ultimately lead to a closed-loop system for the rapid design, synthesis, and testing of new functional molecules.
Q & A
Q. What are the established methods for synthesizing 6-oxa-2-azaspiro[3.4]octane trifluoroacetate?
- Methodological Answer : The compound is synthesized via a multi-step process involving cyclization and salt formation. A scalable approach involves dissolving the spirocyclic precursor (e.g., ethyl 7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylate) in dichloromethane, followed by dropwise addition of trifluoroacetic acid (TFA). The reaction proceeds at room temperature, and the trifluoroacetate salt is precipitated using methyl tert-butyl ether (MTBE). Yields typically exceed 80% after purification .
| Step | Reagents/Conditions | Key Observations |
|---|---|---|
| Cyclization | THF/water, NaHCO₃ | pH control critical for spirocycle stability |
| Salt formation | TFA in DCM | Exothermic reaction; requires cooling |
Q. How should solubility and stability be optimized for experimental use?
- Methodological Answer : Solubility varies by solvent:
- DMSO : >10 mM at 25°C (ideal for stock solutions).
- Water : Limited solubility; use sonication or mild heating (37°C).
Stability is pH-dependent. Store lyophilized powder at -80°C for long-term stability (≥6 months) or -20°C for short-term (1 month). Avoid freeze-thaw cycles by aliquoting .
Q. What analytical techniques are used for structural characterization?
- Methodological Answer :
- NMR (¹H/¹³C) : Confirms spirocyclic structure and TFA counterion integration (e.g., δ ~7.5 ppm for TFA in D₂O).
- HPLC-MS : Purity assessment (typically >98%) using C18 columns with 0.1% TFA in mobile phases.
- X-ray crystallography : Resolves spirocyclic conformation and hydrogen-bonding networks .
Advanced Research Questions
Q. How does the spirocyclic scaffold influence bioactivity in drug discovery?
- Methodological Answer : The spirocyclic core imposes conformational rigidity, enhancing target selectivity. For example, analogs of 6-oxa-2-azaspiro[3.4]octane derivatives show inhibitory activity against EGFR kinases due to precise spatial alignment with ATP-binding pockets. Comparative studies with non-spirocyclic analogs (e.g., linear amines) demonstrate 3–5× lower IC₅₀ values for spiro compounds .
Q. What strategies resolve contradictions in reaction yields during scale-up?
- Methodological Answer : Yield discrepancies often arise from:
- Impurity profiles : Monitor intermediates via LC-MS to identify side products (e.g., ring-opened byproducts).
- Temperature gradients : Use jacketed reactors for exothermic steps (e.g., TFA addition).
Case Study: Scaling from 1 g to 100 g batches reduced yields from 85% to 70% due to incomplete cyclization. Optimizing stirring speed and solvent ratios (THF:water = 2:1) restored yields to 80% .
Q. How can advanced NMR techniques elucidate dynamic behavior in solution?
- Methodological Answer :
- EXSY (Exchange Spectroscopy) : Detects ring-flipping or TFA dissociation kinetics.
- VT-NMR (Variable Temperature) : Identifies conformational flexibility (e.g., coalescence temperatures for diastereotopic protons).
Example: At 298 K, ¹H NMR shows broad signals for NH groups, which sharpen at 323 K, indicating rapid proton exchange .
Q. What computational methods predict reactivity in spirocyclic systems?
- Methodological Answer :
- DFT (Density Functional Theory) : Models transition states for ring-opening reactions (e.g., acid-catalyzed hydrolysis).
- MD Simulations : Predicts solvent interactions affecting solubility (e.g., TFA’s role in stabilizing zwitterionic forms).
Key Finding: The energy barrier for hydrolysis increases by 15 kcal/mol in aprotic solvents (DCM vs. water), aligning with experimental stability data .
Data Contradiction Analysis
Q. How to address discrepancies in reported purity across studies?
- Methodological Answer : Purity variations (e.g., 95% vs. 98%) may stem from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
